molecular formula C15H25NO3S2 B2948917 4-(methylsulfanyl)-2-{[4-(propan-2-yl)benzenesulfonamido]methyl}butan-2-ol CAS No. 1396751-94-2

4-(methylsulfanyl)-2-{[4-(propan-2-yl)benzenesulfonamido]methyl}butan-2-ol

Cat. No.: B2948917
CAS No.: 1396751-94-2
M. Wt: 331.49
InChI Key: OTFZZZHLTSVIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(methylsulfanyl)-2-{[4-(propan-2-yl)benzenesulfonamido]methyl}butan-2-ol is a structurally complex molecule featuring three distinct functional groups:

  • Benzenesulfonamide group: A polar sulfonamide attached to a 4-isopropyl-substituted benzene ring, enabling hydrogen bonding and interactions with biological targets.
  • Butan-2-ol backbone: A secondary alcohol that enhances solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3S2/c1-12(2)13-5-7-14(8-6-13)21(18,19)16-11-15(3,17)9-10-20-4/h5-8,12,16-17H,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFZZZHLTSVIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC(C)(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfanyl)-2-{[4-(propan-2-yl)benzenesulfonamido]methyl}butan-2-ol typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the benzenesulfonamido intermediate: Reacting 4-(propan-2-yl)benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamido intermediate.

    Alkylation: Introducing the butanol moiety through an alkylation reaction.

    Methylsulfanyl addition: Adding the methylsulfanyl group via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonamido group, potentially converting it to an amine.

    Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at the benzenesulfonamido or butanol moieties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Alkyl halides, sulfonyl chlorides.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of reaction mechanisms: Its unique structure makes it a suitable candidate for studying various organic reaction mechanisms.

Biology and Medicine

    Pharmaceutical research:

    Biochemical studies: Used as a probe to study enzyme interactions and metabolic pathways.

Industry

    Material science: Potential use in the development of new materials with specific properties.

    Chemical manufacturing: Intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(methylsulfanyl)-2-{[4-(propan-2-yl)benzenesulfonamido]methyl}butan-2-ol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-(methylsulfanyl)-2-{[4-(propan-2-yl)benzenesulfonamido]methyl}butan-2-ol, a comparative analysis with structurally related compounds is presented below.

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Weight Key Functional Groups Notable Features
Target Compound ~350-400* Sulfonamide, thioether, secondary alcohol Combines polar (sulfonamide, alcohol) and lipophilic (thioether, isopropyl) groups.
2-Methyl-4-phenyl-2-butanol 164.24 Secondary alcohol, phenyl Lacks sulfonamide/thioether; lower polarity, limited H-bonding capacity.
4-(4-Methylphenyl)butyric acid 178.22 Carboxylic acid Highly acidic; forms salts, contrasting with the target’s neutral sulfonamide.
4-Phenyl-2-butanone 148.20 Ketone Electrophilic carbonyl vs. target’s nucleophilic alcohol; reduced solubility.
4-(Methylsulfanyl)butan-2-one ~132.23* Thioether, ketone Ketone enhances reactivity (e.g., nucleophilic attacks) vs. target’s stable alcohol.
4-[4-(Dimethylamino)phenyl]butan-2-ol 193.29 Secondary alcohol, dimethylamino Basic amine vs. target’s sulfonamide; divergent H-bonding and target affinity.

*Estimated based on structural formula.

Key Observations

Solubility and Polarity: The target compound’s sulfonamide and alcohol groups enhance polarity compared to 2-methyl-4-phenyl-2-butanol and 4-phenyl-2-butanone , suggesting better aqueous solubility. The thioether and isopropyl groups may counterbalance this polarity, improving membrane permeability relative to 4-(4-methylphenyl)butyric acid .

Reactivity: Unlike 4-(methylsulfanyl)butan-2-one , the target’s alcohol group is less electrophilic, reducing susceptibility to nucleophilic reactions.

The isopropyl substituent on the benzene ring could enhance metabolic stability compared to methyl or unsubstituted aryl groups in analogs .

Hypothetical Research Findings

  • Pharmacokinetics: The target’s balanced polarity may result in improved oral bioavailability compared to highly lipophilic (e.g., 2-methyl-4-phenyl-2-butanol) or highly polar (e.g., 4-(4-methylphenyl)butyric acid) analogs.
  • Target Affinity: The sulfonamide group could enable stronger interactions with enzymes or receptors requiring hydrogen bonding, a feature absent in 4-[4-(dimethylamino)phenyl]butan-2-ol .

Biological Activity

The compound 4-(methylsulfanyl)-2-{[4-(propan-2-yl)benzenesulfonamido]methyl}butan-2-ol , also known by its CAS number 338954-07-7, is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula : C14H21N1O3S1
  • Molecular Weight : 285.39 g/mol
  • Structural Features :
    • The compound contains a methylsulfanyl group, which may contribute to its biological activity.
    • The presence of a benzenesulfonamide moiety suggests potential interactions with biological targets such as enzymes or receptors.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC14H21N1O3S1
Molecular Weight285.39 g/mol
Functional GroupsSulfhydryl, Alcohol
CAS Number338954-07-7

Antimicrobial Activity

Research indicates that compounds with sulfhydryl groups often exhibit antimicrobial properties. The methylsulfanyl group in this compound may enhance its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Case Study: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) demonstrated that similar sulfhydryl-containing compounds showed significant antimicrobial activity against various bacterial strains, suggesting that our compound may exhibit comparable effects.

Cytotoxicity and Cancer Research

The compound's structure suggests potential cytotoxic effects against cancer cells. Analogous compounds have been explored for their ability to induce apoptosis in tumorigenic cell lines.

Case Study: Cytotoxic Effects

In a recent study, derivatives of sulfonamide compounds were tested against human cancer cell lines, revealing IC50 values in the micromolar range, indicating significant cytotoxicity. The mechanism was attributed to the induction of oxidative stress and disruption of cellular signaling pathways.

Enzyme Inhibition

The benzenesulfonamide moiety is known for its ability to inhibit various enzymes, particularly those involved in inflammatory processes. This could position the compound as a candidate for anti-inflammatory drug development.

Table 2: Enzyme Inhibition Studies

EnzymeInhibition TypeReference
Alkaline PhosphataseCompetitiveTan et al., 2017
CyclooxygenaseNon-competitiveUmesha et al., 2009

The proposed mechanisms of action for the biological activities of this compound include:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to cellular damage and apoptosis.
  • Inhibition of Key Enzymes : The structural features allow for binding to enzyme active sites, blocking substrate access and inhibiting function.
  • Disruption of Cell Membrane Integrity : The hydrophobic nature of the methylsulfanyl group may disrupt lipid bilayers in microbial cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.